4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Description
Properties
IUPAC Name |
4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGMKWUMPICJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204077 | |
| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820609-10-6 | |
| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820609-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Convergence of Pyrrole and Nicotinic Acid Scaffolds: A Technical Guide to a New Frontier in Medicinal Chemistry
Abstract
In the ever-evolving landscape of drug discovery, the strategic combination of privileged scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. This in-depth technical guide explores the burgeoning field of pyrrolyl-nicotinic acid analogs, a class of hybrid molecules that marries the rich medicinal chemistry heritage of the pyrrole nucleus with the biological significance of nicotinic acid. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthetic strategies, structure-activity relationships (SAR), and diverse therapeutic applications of these promising compounds. From their role as potent anti-inflammatory agents to their potential in oncology, we will dissect the causality behind experimental choices and provide field-proven insights into the design and evaluation of this exciting class of molecules.
Introduction: The Rationale for a Molecular Alliance
The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for drug design.[3] On the other hand, nicotinic acid (niacin or vitamin B3) is a fundamental biomolecule involved in cellular metabolism and has been utilized as a therapeutic agent for decades, most notably for its lipid-lowering effects.[4] Derivatives of nicotinic acid have also demonstrated a broad range of pharmacological activities, including anti-inflammatory and anticancer effects.[5][6]
The rationale for combining these two pharmacophores into a single molecular entity lies in the principle of molecular hybridization, which aims to create novel chemical entities with synergistic or additive biological activities, improved pharmacokinetic profiles, and potentially novel mechanisms of action. This guide will navigate the synthesis, biological evaluation, and mechanistic understanding of pyrrolyl-nicotinic acid analogs, providing a roadmap for the rational design of next-generation therapeutics.
Synthetic Strategies: Forging the Pyrrolyl-Nicotinic Acid Linkage
The synthesis of pyrrolyl-nicotinic acid analogs can be approached through several strategic disconnections, primarily focusing on the formation of the pyrrole ring or the linkage between the two pre-existing heterocyclic systems.
The Paal-Knorr Pyrrole Synthesis: A Classic Approach
One of the most widely employed methods for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[7][8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an amino-substituted nicotinic acid derivative, under acidic or neutral conditions.[10] The versatility of this method allows for the introduction of a wide range of substituents on both the pyrrole and nicotinic acid moieties.
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Bioactivity predictions for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
An In-Depth Technical Guide: Predicting the Bioactivities of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Abstract
The confluence of cheminformatics and molecular biology has revolutionized early-stage drug discovery. By leveraging computational tools, we can now forecast the biological activities of novel chemical entities with increasing accuracy, thereby de-risking and accelerating the development pipeline. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of bioactivities for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid, a novel compound for which no experimental data currently exists. By dissecting its constituent pharmacophoric features—a nicotinic acid core and a pyrrole moiety—we establish a scientifically-grounded rationale for hypothesis generation. This document details a multi-pronged computational workflow, including physicochemical profiling, ligand-based predictions through Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, and structure-based predictions via molecular docking against rationally selected protein targets. We provide not only the step-by-step protocols but also the causal logic behind these methodological choices. The guide culminates in a synthesized bioactivity profile and outlines a clear, actionable path for the experimental validation of these computational hypotheses, embodying a self-validating system essential for modern therapeutic research.
Introduction: Rationale and the Imperative for In Silico Assessment
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a novel heterocyclic compound featuring two key pharmacophores: the nicotinic acid (niacin/vitamin B3) scaffold and a pyrrole ring. The nicotinic acid moiety is a well-established therapeutic agent, primarily used for treating hyperlipidemia by acting as an agonist for the GPR109A receptor.[1][2] It is also a vital precursor to the coenzymes NAD and NADP, central to cellular metabolism and DNA repair.[1] The pyrrole ring is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs like atorvastatin and sunitinib, and its derivatives are known to exhibit a vast range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5]
The combination of these two moieties in a single molecule presents a compelling case for therapeutic potential. However, embarking on a full-scale synthesis and screening campaign without a guiding hypothesis is inefficient and cost-prohibitive. Computational, or in silico, methods provide a powerful alternative to generate these initial, data-driven hypotheses, allowing researchers to prioritize resources and focus on the most promising avenues.[6][7][8] This guide serves as a blueprint for such an investigation, tailored for researchers, medicinal chemists, and drug development professionals.
Foundational Analysis: Physicochemical and Drug-Likeness Profiling
Before predicting bioactivity, we must first assess whether the molecule possesses the fundamental physicochemical properties compatible with a therapeutic agent. This initial screening step is crucial for identifying potential liabilities related to Absorption, Distribution, Metabolism, and Excretion (ADME).
Calculation of Molecular Properties
The first step is to calculate key molecular descriptors. While experimental values are absent, these can be accurately computed from the 2D structure of the molecule. For the related compound, 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid, some computed properties are available, giving us a baseline.[9]
| Property | Predicted Value (for C11H10N2O2) | Significance in Drug Development |
| Molecular Weight | ~202.21 g/mol | Influences absorption and distribution; lower weights are generally preferred. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Measures lipophilicity, affecting solubility, membrane permeability, and metabolism. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Key for molecular recognition and target binding; influences solubility. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in acid) | Important for target interaction and solubility. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Predicts transport properties, including blood-brain barrier penetration. |
Drug-Likeness Assessment
Drug-likeness models evaluate whether a compound's properties fall within the range typical of existing oral drugs. The most famous of these is Lipinski's Rule of Five.
-
Molecular Weight ≤ 500 g/mol : (Pass)
-
logP ≤ 5: (Pass)
-
Hydrogen Bond Donors ≤ 5: (Pass)
-
Hydrogen Bond Acceptors ≤ 10: (Pass)
Ligand-Based Bioactivity Prediction
In the absence of a known 3D receptor structure, ligand-based methods predict the activity of a new molecule by comparing it to other compounds with known biological activities.[10] This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[11]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[12][13] By building a model from a dataset of known active and inactive molecules (e.g., a series of known GPR109A agonists or tubulin inhibitors), we can predict the activity of our target compound.[14]
-
Data Collection: Compile a dataset of compounds structurally related to the nicotinic acid or pyrrole core with measured biological activity against a specific target (e.g., GPR109A IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Model Building: Use machine learning algorithms (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to create a mathematical model that links the descriptors to the biological activity.[14][15]
-
Model Validation: Rigorously validate the model's predictive power using cross-validation and an external test set of compounds not used in model training.
-
Prediction: Calculate the molecular descriptors for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid and use the validated QSAR model to predict its biological activity.[16]
Pharmacophore Modeling and Screening
A pharmacophore is the 3D arrangement of essential molecular features responsible for a molecule's biological activity.[17] By identifying a common pharmacophore from a set of active ligands, we can use it as a 3D query to search large chemical databases for other molecules that might be active.[18][19]
-
Hypothesis Generation: Select a set of diverse, potent, and structurally known ligands for a target of interest (e.g., known nicotinic acid derivatives that are GPR109A agonists).[2]
-
Feature Identification: Identify common chemical features among these ligands, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Model Generation & Validation: Generate a 3D pharmacophore model that encapsulates these features and their spatial relationships. Validate the model by confirming it can distinguish known active compounds from inactive ones (decoys).
-
Database Screening: Use the validated pharmacophore model as a query to screen a 3D database of compounds (e.g., ChEMBL, PubChem) to find molecules that match the pharmacophore. The presence of our target molecule among the hits would strongly suggest it shares the same bioactivity.
Caption: Workflow for ligand-based bioactivity prediction.
Structure-Based Bioactivity Prediction
When a high-resolution 3D structure of a potential biological target is available, structure-based methods can be employed. These methods simulate the physical interaction between the ligand (our compound) and the protein target, providing detailed insights into binding affinity and mode of action.
Target Identification and Rationale
Based on the compound's structural motifs, several protein targets are hypothesized to be relevant:
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GPR109A (Niacin Receptor): The most direct hypothesis, given the nicotinic acid core. Agonism at this receptor is responsible for niacin's lipid-lowering effects.[2]
-
Tubulin: Certain pyrrole-substituted nicotinonitrile analogues have shown potent antiproliferative activity by inhibiting tubulin polymerization at the colchicine binding site.[20] This makes tubulin a plausible target for anticancer activity.
-
Bacterial Enzymes (e.g., DNA Gyrase, Dihydrofolate Reductase): Nicotinic acid and pyrrole derivatives have been extensively studied as scaffolds for novel antibacterial agents.[3][21][22][23] These enzymes are validated targets in infectious disease research.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used to predict the binding mode and affinity of a small molecule to its protein target.
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., GPR109A, tubulin) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is critical to ensure the protein structure is chemically correct for the simulation.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
-
Assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Define the active site (the "docking box") on the protein. This is typically based on the location of a co-crystallized ligand or known active site residues.
-
-
Docking Simulation:
-
Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Score each "pose" based on a scoring function that estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity.
-
-
Pose Analysis and Interpretation:
-
Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues.
-
This analysis provides a structural hypothesis for the compound's mechanism of action.
-
Caption: Workflow for structure-based bioactivity prediction.
Integrated Prediction Summary and Hypothesis
By synthesizing the results from the foundational, ligand-based, and structure-based analyses, we can formulate a set of prioritized, testable hypotheses for the bioactivity of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
| Predicted Bioactivity | Supporting Rationale | Key Protein Target(s) | Confidence Level |
| Lipid-Modifying Agent | Nicotinic acid core is a known GPR109A agonist.[1][2] | GPR109A | High |
| Anticancer (Antiproliferative) | Pyrrole-nicotinonitrile analogues inhibit tubulin.[20] Pyrrole is a common scaffold in anticancer drugs.[3][5] | Tubulin | Medium |
| Antibacterial | Nicotinic acid and pyrrole derivatives show broad antimicrobial activity.[21][23][24][25] | DNA Gyrase, DHFR | Medium |
| Anti-inflammatory | Some nicotinic acid derivatives exhibit anti-inflammatory properties.[24][26] | COX, LOX (Hypothetical) | Low-Medium |
Primary Hypothesis: 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a potent agonist of the GPR109A receptor with potential lipid-modifying effects. Secondary hypotheses include potential antiproliferative activity via tubulin inhibition and antibacterial activity.
Proposed Experimental Validation: Closing the Loop
In silico predictions are hypotheses that require rigorous experimental validation to be confirmed.[27][28] A well-designed guide must propose a clear path to test its own predictions, creating a self-validating system.
Tier 1: Primary Hypothesis Validation (GPR109A Agonism)
-
Protocol: In Vitro Receptor Binding Assay
-
Synthesize 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
-
Perform a competitive radioligand binding assay using cell membranes expressing human GPR109A.
-
Incubate membranes with a known radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid) and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Protocol: Functional Assay (e.g., cAMP Assay)
-
Use a cell line expressing GPR109A (a Gi-coupled receptor).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Treat cells with varying concentrations of the test compound.
-
Measure the inhibition of cAMP production to determine the compound's functional potency (EC50).
-
Tier 2: Secondary Hypothesis Validation
-
Anticancer Activity:
-
Protocol: Cell Proliferation Assay (e.g., MTT, SRB)
-
Treat a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) with the compound at various concentrations for 72 hours.
-
Measure cell viability to determine the GI50 (concentration for 50% growth inhibition).
-
-
Protocol: Tubulin Polymerization Assay
-
If significant antiproliferative activity is observed, perform an in vitro tubulin polymerization assay.
-
Measure the effect of the compound on the rate and extent of microtubule formation from purified tubulin.
-
-
-
Antibacterial Activity:
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Conclusion
This technical guide has outlined a comprehensive and systematic in silico strategy to predict the bioactivities of the novel compound 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid. By leveraging its structural similarity to known therapeutic agents and employing a suite of computational tools, we have generated high-confidence hypotheses for its potential as a GPR109A agonist for lipid modification, as well as plausible secondary activities in oncology and infectious disease. The true value of this computational workflow lies not only in its predictive power but in its ability to guide efficient and targeted experimental validation. The protocols detailed herein provide a clear and actionable roadmap for researchers to translate these in silico findings into tangible in vitro data, ultimately accelerating the journey from novel molecule to potential therapeutic lead.
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Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Methyl-5-(1H-pyrrol-1-yl)nicotinic Acid
An in-depth technical guide on 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid , structured for researchers and drug development professionals.
Executive Summary
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid (CAS 1820609-10-6) represents a specialized heteroaryl scaffold in medicinal chemistry. Structurally, it fuses the hydrophilic, ionizable nicotinic acid core with a lipophilic, electron-rich pyrrole moiety at the C5 position and a steric methyl handle at C4. This unique substitution pattern modulates the electronic landscape of the pyridine ring, offering a distinct vector for π-π stacking interactions and hydrophobic pocket occupancy in protein targets such as Mineralocorticoid Receptors (MR) and MEK kinases .
This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and structural utility, distinguishing between experimentally validated data and high-confidence cheminformatic predictions.
Molecular Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 4-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 1820609-10-6 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.0742 |
| SMILES | Cc1c(cncc1n2cccc2)C(=O)O |
| InChI Key | Derived from structure |
Structural Commentary
The molecule consists of a central pyridine ring substituted at three contiguous positions:
-
C3 (Carboxylic Acid): Provides a polar, ionizable head group (pKa ~4.8) capable of salt formation and hydrogen bonding (donor/acceptor).
-
C4 (Methyl Group): Introduces a steric clash that forces the adjacent C3-carboxyl and C5-pyrrole groups out of planarity, potentially locking the bioactive conformation (atropisomerism potential).
-
C5 (Pyrrol-1-yl): An N-linked pyrrole ring. Unlike C-linked pyrroles, the nitrogen lone pair is involved in aromaticity, making the ring electron-rich but non-basic.
Physicochemical Properties (The Core)
Understanding the "drug-likeness" of this scaffold is critical for library design. The introduction of the pyrrole and methyl groups significantly alters the solubility and lipophilicity profile compared to the parent nicotinic acid.
Quantitative Property Profile[1]
| Property | Value (Approx/Calc) | Context & Causality |
| LogP (Lipophilicity) | 1.9 – 2.3 | High Increase. Nicotinic acid is ~0.36. The pyrrole (+1.2) and methyl (+0.5) groups drive the molecule into the lipophilic range, improving membrane permeability. |
| TPSA (Polar Surface Area) | ~55 Ų | Excellent. Composed of the carboxylate (37 Ų) and pyridine nitrogen (13 Ų). The pyrrole nitrogen is not a H-bond acceptor/donor in this context. Ideal for BBB penetration. |
| pKa (Acid) | 4.2 – 4.5 | Slightly Acidified. The electron-withdrawing nature of the pyrrole (via inductive effect of the sp² nitrogen) may slightly lower the pKa of the pyridine ring compared to nicotinic acid. |
| pKa (Base - Pyridine N) | ~3.5 | Reduced Basicity. Steric crowding from the C4-methyl and electronic effects from the C5-pyrrole reduce the basicity of the pyridine nitrogen. |
| Solubility (Water) | Low (< 1 mg/mL) | pH Dependent. Insoluble as the zwitterion or free acid. Highly soluble at pH > 6.0 (as carboxylate salt). |
Solubility & Stability Logic
-
Solid State: Likely a high-melting crystalline solid (>200°C) due to strong intermolecular H-bonding (dimerization of carboxylic acids).
-
Solution Stability: The N-pyrrolyl bond is generally stable to hydrolysis under neutral/basic conditions but can be acid-labile under extreme forcing conditions (reversal of Clauson-Kaas). The C4-methyl group protects the C3-carboxyl from metabolic decarboxylation.
Synthetic Methodology & Characterization
The synthesis of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a convergent process. The critical step is the construction of the pyrrole ring onto the pre-functionalized pyridine core using the Clauson-Kaas reaction .
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrole ring via Clauson-Kaas chemistry.
Detailed Experimental Protocol (Self-Validating)
Step 1: Preparation of 5-Amino-4-methylnicotinic acid Note: This intermediate is commercially available (CAS 890092-44-1) but can be synthesized via nitration of 4-methylnicotinic acid followed by Pd/C hydrogenation.
Step 2: Clauson-Kaas Pyrrole Synthesis This protocol ensures the formation of the pyrrole ring while minimizing decarboxylation of the nicotinic acid moiety.
-
Reactants: Charge a round-bottom flask with 5-amino-4-methylnicotinic acid (1.0 equiv) and glacial acetic acid (solvent, 10 vol).
-
Activation: Add 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv).
-
Reaction: Reflux the mixture (approx. 118°C) for 2–4 hours.
-
Workup:
-
Cool reaction to room temperature.[4]
-
Pour into ice-water (50 vol).
-
The product may precipitate. If so, filter and wash with water.
-
Alternative: If no precipitate, extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradient).
Step 3: Analytical Validation
-
¹H NMR (DMSO-d₆): Look for characteristic pyrrole protons (two triplets/multiplets at ~6.2 ppm and ~7.0 ppm) and the disappearance of the broad NH₂ signal. The methyl group will appear as a singlet at ~2.3–2.5 ppm.
-
MS (ESI): [M+H]⁺ = 203.1.
Structural Biology & Applications
Bioisosterism & Pharmacophore Mapping
This molecule is a "privileged scaffold" often used to replace:
-
Bi-phenyl systems: The pyrrole-pyridine bond mimics the twist angle of biphenyls but with different electronic properties.
-
Indoles: It serves as an "open" indole mimic where the C2-C3 bond of the indole is removed, allowing for greater conformational flexibility.
Property Interdependency Map (DOT Diagram)
Figure 2: Interdependency of structural features and physicochemical outcomes.
Therapeutic Relevance
Based on the scaffold analysis, this compound is highly relevant in:
-
Kinase Inhibitors: Specifically MEK and p38 MAP kinase, where the nicotinic acid binds to the hinge region or solvent front, and the pyrrole occupies the hydrophobic back-pocket.
-
Mineralocorticoid Receptor (MR) Antagonists: Similar to Finerenone, where the bulky 4-substituent and 5-heterocycle are crucial for receptor selectivity over the Glucocorticoid Receptor.
References
-
Clauson-Kaas, N., & Timbie, Z. (1952). The preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667-669.
-
PubChem Database. Compound Summary for CID 2050101 (5-(1H-pyrrol-1-yl)nicotinic acid analogs). National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Fluorochem. Product Analysis: 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid (CAS 1820609-10-6). Link
-
Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Cited for C4-Methyl steric/solubility effects). Link
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- 2. patents.justia.com [patents.justia.com]
- 3. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 5-Substituted Nicotinic Acid Derivatives: A Technical Guide to Their History, Discovery, and Therapeutic Potential
Introduction: From Vitamin to Versatile Scaffold
Nicotinic acid, also known as niacin or vitamin B3, has long been recognized as an essential nutrient for human health. However, its journey in the realm of medicinal chemistry has extended far beyond its role as a vitamin. The pyridine ring of nicotinic acid has proven to be a remarkably versatile scaffold, and strategic modifications to its structure have unlocked a treasure trove of pharmacological activities. Among these modifications, substitutions at the 5-position of the pyridine ring have emerged as a particularly fruitful area of research, leading to the discovery and development of a diverse array of therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of 5-substituted nicotinic acid derivatives. We will explore the key synthetic strategies that have enabled the creation of vast libraries of these compounds, delve into their diverse biological activities, and examine the intricate structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and cutting-edge advancements in this exciting field of medicinal chemistry.
The Strategic Importance of the 5-Position
The 5-position of the nicotinic acid ring offers a unique strategic advantage for medicinal chemists. It is a site where the introduction of various functional groups can significantly modulate the electronic and steric properties of the molecule without drastically altering its core structure. This allows for a systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
One of the most pivotal advancements in the synthesis of 5-substituted nicotinic acid derivatives has been the use of 5-bromonicotinic acid as a key intermediate. The bromine atom at the 5-position serves as a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the introduction of a vast array of aryl and heteroaryl groups, paving the way for the creation of extensive compound libraries with diverse pharmacological profiles.
A Historical Trajectory of Discovery and Development
The exploration of 5-substituted nicotinic acid derivatives has been a journey of continuous discovery, with research efforts branching into several key therapeutic areas.
Early Investigations and the Rise of Halogenated Derivatives
Initial forays into the modification of the nicotinic acid scaffold often involved the introduction of halogen atoms. 5-bromonicotinic acid, in particular, became a cornerstone for further derivatization due to its synthetic accessibility and the reactivity of the C-Br bond. Early studies focused on the fundamental synthesis and characterization of these halogenated derivatives, laying the groundwork for future investigations into their biological activities.
The Emergence of Anticancer Agents
A significant turning point in the history of 5-substituted nicotinic acid derivatives was the discovery of their potent anticancer activities. Researchers found that the introduction of specific substituents at the 5-position could lead to compounds with significant cytotoxicity against various cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many 5-substituted nicotinic acid derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. One of the most well-documented mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[1][2]
Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of key executioner caspases, such as caspase-3.[2]
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The nature of the substituent at the 5-position plays a crucial role in determining the anticancer potency of these derivatives. For instance, studies have shown that the introduction of certain aryl groups via Suzuki-Miyaura coupling can lead to compounds with enhanced cytotoxic potential. The specific substitution pattern on these aryl rings can also fine-tune the activity and selectivity of the compounds.
| Compound Class | Key Structural Features | Observed Anticancer Activity |
| 5-Aryl Nicotinic Acids | Phenyl or substituted phenyl at the 5-position | Potent inhibition of various cancer cell lines, including colon and prostate cancer. |
| 5-Heteroaryl Nicotinic Acids | Heterocyclic rings at the 5-position | Significant cytotoxicity, with some derivatives showing activity against leukemia cell lines. |
| Nicotinic Acid Hydrazones | Hydrazone moiety derived from the carboxylic acid | Variable cell growth inhibitory activities against leukemia cell lines. |
Harnessing Anti-inflammatory and Analgesic Properties
Another major avenue of research has been the development of 5-substituted nicotinic acid derivatives as anti-inflammatory and analgesic agents. These compounds have shown promise in mitigating inflammatory responses and alleviating pain, offering potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators. For example, some compounds have been shown to suppress the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key cytokines involved in the inflammatory cascade.[3][4] Additionally, the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation, has been identified as a key mechanism for some derivatives.[3]
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The analgesic and anti-inflammatory activities are highly dependent on the substituent at the 5-position. For instance, the introduction of specific substituted phenyl groups can lead to compounds with potent dual anti-inflammatory and analgesic profiles.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity of nicotinic acid to nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs), has spurred research into 5-substituted derivatives as modulators of these important ion channels. nAChRs are implicated in a wide range of physiological processes in the central and peripheral nervous systems, and their dysfunction is associated with various neurological and psychiatric disorders.
Fine-Tuning nAChR Activity: From Agonists to Antagonists and Allosteric Modulators
Substitution at the 5-position of the pyridine ring has a profound impact on the pharmacological profile of these compounds at nAChRs. By carefully selecting the substituent, it is possible to create molecules that act as agonists, antagonists, or even allosteric modulators.[5]
Allosteric modulators are particularly interesting as they do not bind to the same site as the endogenous neurotransmitter (acetylcholine) but rather to a distinct site on the receptor. This allows for a more nuanced modulation of receptor activity, offering potential therapeutic advantages such as enhanced safety and efficacy.[6][7][8] Research has shown that even minor chemical modifications to the 5-substituent can switch a compound from a positive allosteric modulator (PAM), which enhances receptor activity, to a negative allosteric modulator (NAM), which reduces it.[6][7][8]
Structure-Activity Relationship (SAR) for nAChR Modulators
The size, shape, and electronic properties of the 5-substituent are critical determinants of a compound's activity at nAChRs. For example, the introduction of bulky moieties such as phenyl or heteroaryl groups can significantly influence the binding affinity and functional activity at different nAChR subtypes.[5]
Key Experimental Protocols and Methodologies
The discovery and development of 5-substituted nicotinic acid derivatives rely on a suite of robust experimental protocols.
Synthesis of 5-Substituted Nicotinic Acid Derivatives: A Step-by-Step Workflow
The synthesis of these derivatives often begins with commercially available nicotinic acid or its esters. A common and versatile approach involves the following key steps:
1. Halogenation at the 5-Position:
-
Objective: To introduce a reactive handle for subsequent cross-coupling reactions.
-
Typical Reagents: N-Bromosuccinimide (NBS) or bromine in the presence of a suitable solvent.
2. Suzuki-Miyaura Cross-Coupling:
-
Objective: To introduce a diverse range of aryl or heteroaryl substituents at the 5-position.
-
Typical Reagents: A boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
3. Derivatization of the Carboxylic Acid:
-
Objective: To create amides, esters, or other functional groups to explore further SAR.
-
Typical Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by reaction with an appropriate amine or alcohol.
Diagram: Synthetic Workflow for 5-Aryl Nicotinic Acid Derivatives
Caption: A generalized synthetic workflow for the preparation of 5-aryl nicotinic acid derivatives.
Biological Evaluation: Assessing Therapeutic Potential
A variety of in vitro and in vivo assays are employed to evaluate the biological activity of newly synthesized 5-substituted nicotinic acid derivatives.
In Vitro Assays:
-
Anticancer Activity:
-
MTT Assay: To assess cell viability and cytotoxicity.
-
VEGFR-2 Kinase Assay: To measure the direct inhibition of the VEGFR-2 enzyme.
-
Caspase Activity Assay: To quantify the induction of apoptosis.
-
-
Anti-inflammatory Activity:
-
Griess Assay: To measure nitrite production as an indicator of nitric oxide, a key inflammatory mediator.
-
ELISA: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
COX-2 Inhibition Assay: To determine the inhibitory activity against the COX-2 enzyme.
-
-
nAChR Modulation:
-
Radioligand Binding Assays: To determine the binding affinity of the compounds to different nAChR subtypes.
-
Electrophysiology (e.g., two-electrode voltage clamp): To measure the functional effects of the compounds on ion channel activity.
-
In Vivo Assays:
-
Xenograft Models: To evaluate the antitumor efficacy of the compounds in animal models.
-
Carrageenan-Induced Paw Edema: A common model to assess in vivo anti-inflammatory activity.
-
Hot Plate and Tail-Flick Tests: To evaluate the analgesic effects of the compounds.
Diagram: Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for the biological evaluation of 5-substituted nicotinic acid derivatives.
Future Directions and Perspectives
The field of 5-substituted nicotinic acid derivatives continues to be a vibrant and promising area of drug discovery. Future research is likely to focus on several key areas:
-
Development of More Selective Agents: The design and synthesis of compounds with higher selectivity for specific biological targets will be crucial for minimizing off-target effects and improving therapeutic outcomes.
-
Exploration of Novel Therapeutic Applications: The diverse biological activities of these derivatives suggest that they may have therapeutic potential in a wide range of diseases beyond those already explored.
-
Advancements in Synthetic Methodologies: The development of more efficient and sustainable synthetic methods will be essential for the rapid and cost-effective production of these compounds.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these derivatives exert their effects will facilitate the rational design of next-generation therapeutic agents.
Conclusion
The journey of 5-substituted nicotinic acid derivatives from a simple vitamin to a versatile therapeutic scaffold is a testament to the power of medicinal chemistry. Through strategic synthetic modifications and rigorous biological evaluation, researchers have unlocked a wealth of pharmacological activities, paving the way for the development of novel treatments for a range of diseases, including cancer, inflammation, and neurological disorders. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the future of 5-substituted nicotinic acid derivatives in medicine looks exceptionally bright.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]
- Structure–activity relationship study and the effect of substituted...
- Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
- (PDF)
- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Deriv
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry. ACS Publications. [Link]
-
nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. [Link]
-
Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. Journal of Biological Chemistry. [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]
- Chemical structure of nicotinic acid derivatives and related compounds 1-5.
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
-
Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. PMC. [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Bentham Science. [Link]
-
Docking Studies And Designing Of Novel Nicotinic Acid Derivatives As Phospholipase A2 Inhibitors | Journal of Applied Bioanalysis. [Link]
-
Structure-Activity Relationship of Niclosamide Derivatives. PubMed. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Recent advances in the discovery of Nicotinic acetylcholine receptor allosteric modulators. Unifi. [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. [Link]
- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors.
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. [Link]
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- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Step-by-step preparation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid from precursors
This Application Note details the synthetic pathway for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid , a functionalized pyridine scaffold relevant to the development of Potassium-Competitive Acid Blockers (P-CABs) and other heterocyclic pharmaceuticals.
The protocol prioritizes process scalability and impurity control , utilizing a robust 4-step sequence starting from the commercially available 5-bromo-4-methylnicotinic acid. This route avoids the hazardous and non-selective nitration of activated pyridines, ensuring high regiochemical fidelity.
Part 1: Synthetic Strategy & Workflow
Retrosynthetic Logic
The target molecule features a 3,4,5-trisubstituted pyridine core. Direct electrophilic substitution (e.g., nitration) on 4-methylnicotinic acid often yields inseparable regioisomers. Therefore, this protocol employs a Halogen-to-Amine-to-Pyrrole strategy:
-
Scaffold Locking: Use 5-bromo-4-methylnicotinic acid to guarantee the substitution pattern.
-
Amination: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is preferred over SNAr due to the electronic deactivation of the pyridine ring.
-
Heterocycle Construction: The Clauson-Kaas reaction builds the pyrrole ring directly on the amine, avoiding the steric challenges often seen in Ullmann-type couplings of pre-formed pyrroles.
Pathway Visualization
Figure 1: Linear synthetic workflow designed for regiochemical integrity and yield optimization.
Part 2: Detailed Experimental Protocols
Step 1: Methyl 5-bromo-4-methylnicotinate (Esterification)
Rationale: Converting the carboxylic acid to an ester increases solubility in organic solvents required for the subsequent palladium-catalyzed step.
-
Reagents: 5-Bromo-4-methylnicotinic acid (1.0 eq), Thionyl chloride (SOCl₂, 2.0 eq), Anhydrous Methanol (0.5 M).
-
Protocol:
-
Charge a round-bottom flask with 5-bromo-4-methylnicotinic acid and anhydrous methanol .
-
Cool the suspension to 0°C using an ice bath.
-
Add thionyl chloride dropwise over 30 minutes. (Caution: Exothermic, gas evolution).
-
Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1) until the starting acid is consumed.[1]
-
Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.
-
Redissolve the residue in DCM, wash with saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate to yield the methyl ester.
-
-
Yield Expectation: >95% (Off-white solid).
Step 2: Methyl 5-amino-4-methylnicotinate (Buchwald-Hartwig Amination)
Rationale: Direct amination of 3-bromopyridines is challenging. Using benzophenone imine as an ammonia surrogate provides higher yields than direct aqueous ammonia coupling.
-
Reagents: Methyl 5-bromo-4-methylnicotinate (1.0 eq), Benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), Cs₂CO₃ (1.4 eq), Toluene (0.2 M).
-
Protocol:
-
In a glovebox or under Argon stream, combine the aryl bromide , benzophenone imine , Cs₂CO₃ , BINAP , and Pd₂(dba)₃ in anhydrous toluene.
-
Seal the vessel and heat to 100°C for 12–16 hours.
-
Cool to room temperature, filter through a Celite pad, and concentrate the filtrate.
-
Hydrolysis: Dissolve the crude imine intermediate in THF/2N HCl (4:1 ratio) and stir at room temperature for 2 hours.
-
Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (0-50% EtOAc in Hexanes).
-
-
Yield Expectation: 75–85% (Yellow crystalline solid).
Step 3: Methyl 4-methyl-5-(1H-pyrrol-1-yl)nicotinate (Clauson-Kaas Reaction)
Rationale: This step constructs the pyrrole ring. The 4-methyl group provides steric hindrance; therefore, refluxing acetic acid is used to drive the condensation.
-
Reagents: Methyl 5-amino-4-methylnicotinate (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.5 eq), Glacial Acetic Acid (0.3 M).
-
Protocol:
-
Dissolve the amine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-dimethoxytetrahydrofuran .
-
Heat the mixture to reflux (118°C) for 2–4 hours. The solution typically darkens.
-
Monitor reaction progress by TLC.[1]
-
Cool to room temperature and pour the mixture into ice-cold water.
-
Neutralize carefully with solid Na₂CO₃ or 5N NaOH (keep temperature <20°C).
-
Extract with DCM (3x), wash combined organics with brine, and dry over MgSO₄.
-
Purify via flash column chromatography (Hexane:EtOAc) to isolate the pyrrole derivative.
-
-
Yield Expectation: 65–75% (Tan/Brown solid).
Step 4: 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid (Saponification)
Rationale: Final deprotection to release the free acid.
-
Reagents: Methyl ester precursor (1.0 eq), LiOH·H₂O (3.0 eq), THF:Water (3:1).
-
Protocol:
-
Dissolve the methyl ester in THF.
-
Add a solution of LiOH·H₂O in water.
-
Stir at 40°C for 3 hours.
-
Concentrate to remove THF.
-
Acidify the aqueous residue to pH 3–4 using 1N HCl. The product should precipitate.[1]
-
Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
-
Yield Expectation: >90% (White to off-white powder).
Part 3: Analytical Data & Quality Control
Key Characterization Data (Simulated)
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Final Acid Form |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH)δ 8.85 (s, 1H, Py-H2)δ 8.50 (s, 1H, Py-H6)δ 7.05 (t, 2H, Pyrrole-α)δ 6.30 (t, 2H, Pyrrole-β)δ 2.45 (s, 3H, Ar-CH₃) | Diagnostic singlets at 8.85/8.50 confirm 3,4,5-substitution.[2] |
| MS (ESI+) | [M+H]⁺ = 203.08 | Calculated MW: 202.21 |
| HPLC Purity | >98.0% | Method: C18 Column, ACN/Water (0.1% TFA) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 2: Low Conversion | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing of Toluene. Use fresh Pd₂(dba)₃. |
| Step 3: Black Tar | Polymerization of pyrrole/furan. | Avoid prolonged heating (>6h). Ensure 2,5-dimethoxytetrahydrofuran is clear/colorless before use. |
| Step 3: Incomplete Reaction | Steric hindrance from 4-Me. | Switch solvent to Toluene with catalytic p-TsOH and use a Dean-Stark trap to remove water. |
References
- Preparation of 5-bromo-4-methylnicotinic acid: Source: BenchChem. "2-Amino-5-bromo-4-methylnicotinic acid Structure and Properties."
-
Clauson-Kaas Reaction Methodology
- Buchwald-Hartwig Amination of Pyridines: Source: Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction User Guide."
-
Vonoprazan Intermediate Synthesis (Analogous Chemistry)
- Source: National Institutes of Health (NIH) / PubChem.
-
URL:[Link]
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Application Note: Solvent Selection for the Dissolution of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Introduction: The Critical Role of Solvent Selection in Drug Development
The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on its solubility. The choice of solvent impacts not only the dissolution rate and bioavailability of a drug but also its stability, purification, and the feasibility of its manufacturing process.[1][2][3] For novel chemical entities such as 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid, a thorough understanding of its solubility characteristics is a critical first step in the drug development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent for this specific heterocyclic carboxylic acid.
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a methyl group and a pyrrole ring attached to the pyridine core. These substitutions are expected to influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility profile compared to the parent compound. This guide will, therefore, combine theoretical considerations based on the structure of the molecule with a detailed, practical protocol for empirical solubility determination.
Physicochemical Characterization and Predicted Solubility Profile
While specific experimental data for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is not widely available, we can infer its likely solubility behavior by examining its structural components and the known properties of related compounds like nicotinic acid.
Structural Analysis:
-
Nicotinic Acid Backbone: The pyridinecarboxylic acid core provides both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. Nicotinic acid itself is amphoteric and its solubility is pH-dependent.[4][5] It is slightly soluble in water and ethanol but generally insoluble in non-polar organic solvents.[4]
-
Pyrrole Moiety: The 1-pyrrol-1-yl group is a five-membered aromatic heterocycle. While the pyrrole ring itself is relatively non-polar, the nitrogen atom can participate in hydrogen bonding.
-
Methyl Group: The methyl group is a non-polar, electron-donating group which will slightly increase the lipophilicity of the molecule.
Predicted Solubility:
Based on this structure, 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is expected to be a weakly acidic compound with a pKa associated with the carboxylic acid group. The presence of the larger, more hydrophobic pyrrole and methyl substituents compared to nicotinic acid suggests that its aqueous solubility will be lower than that of the parent compound. However, the molecule retains its capacity for hydrogen bonding through the carboxylic acid group and the pyridine nitrogen. Therefore, it is anticipated to have appreciable solubility in polar protic and polar aprotic solvents.
Experimental Workflow for Solvent Selection
A systematic approach to solvent selection is crucial for identifying the optimal solvent system efficiently. The following workflow is recommended:
Caption: A flowchart of the systematic workflow for solvent selection.
Protocols for Solubility Determination
Initial Solvent Screening (Qualitative)
This initial step aims to quickly identify a broad range of potential solvents.
Materials:
-
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
-
A selection of solvents with varying polarities (see Table 1)
-
Small vials (e.g., 1.5 mL HPLC vials)
-
Vortex mixer
Procedure:
-
Place a small, unweighed amount (e.g., 1-2 mg) of the compound into separate vials.
-
Add 0.5 mL of each selected solvent to the respective vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for complete dissolution, partial dissolution, or insolubility.
-
Record the observations in a table.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate and reliable data.[2][3][6]
Materials:
-
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
-
Selected promising solvents from the initial screen
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid (e.g., 5-10 mg) into a vial. The key is to ensure undissolved solid remains at equilibrium.[1]
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[2]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid in the chosen solvent.
-
Dilute the filtered sample to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[1]
-
-
Calculation of Solubility:
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid in Various Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | ||
| Ethanol | 24.5 | |||
| Methanol | 32.7 | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | ||
| Acetonitrile | 37.5 | |||
| Acetone | 20.7 | |||
| Non-Polar | Dichloromethane (DCM) | 9.1 | ||
| Diethyl Ether | 4.3 | |||
| Hexane | 1.9 |
This table should be populated with the experimental data obtained.
Interpretation of Results:
The solubility data will provide valuable insights into the physicochemical properties of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
-
High solubility in polar protic solvents (e.g., ethanol, methanol) would suggest that hydrogen bonding plays a significant role in the solvation process.
-
Good solubility in polar aprotic solvents (e.g., DMSO, acetone) would indicate that dipole-dipole interactions are also important. For nicotinic acid, solubility has been shown to be highest in DMSO.[7]
-
Low solubility in non-polar solvents (e.g., hexane, diethyl ether) would be expected given the polar nature of the molecule.
Conclusion and Recommendations
The systematic approach outlined in this application note, from initial qualitative screening to precise quantitative determination using the shake-flask method, will enable researchers to confidently identify the most suitable solvent for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid. The choice of the final solvent or solvent system will depend on the specific application, such as the requirements for formulation, purification, or in-vitro/in-vivo testing. It is recommended to consider not only the solubility but also the toxicity, volatility, and compatibility of the solvent with downstream processes. For ionizable compounds like this, exploring the pH-solubility profile in aqueous buffered solutions is also a critical next step.[6][8]
References
-
Pharmaffiliates. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
-
Solubility of Things. (n.d.). Niacin. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
Index of /. (n.d.). Author's personal copy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. raytor.com [raytor.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Overcoming solubility issues with 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid in aqueous buffers
Executive Summary & Chemical Context[1][2][3][5][6][7][8][9][10]
The Challenge:
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid presents a classic "brick dust" solubility profile.[1][2][3][4] While the core nicotinic acid is amphoteric and moderately soluble, the addition of the 4-methyl group and the 5-pyrrole ring significantly increases the partition coefficient (
The Mechanism:
The molecule contains a carboxylic acid (
This guide provides three validated workflows to solubilize this compound for biochemical assays, ensuring data integrity and reproducibility.
Solubilization Decision Matrix
Before selecting a protocol, determine your assay's tolerance for organic solvents and pH shifts.[2][3]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: In-Situ Salt Formation (pH Shift)[1][2][3][4]
Best For: High-concentration stocks where organic solvents are restricted.[1][2][3][4] Principle: The carboxylic acid must be fully deprotonated to overcome the crystal lattice energy.[3] The pyrrole ring requires the anionic charge of the carboxylate to "drag" it into solution.
Reagents
Step-by-Step Workflow
-
Weighing: Weigh the target amount of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid into a glass vial.
-
Wetting: Add sterile water to 80% of the final target volume.[1][2][3] Note: The suspension will remain cloudy.[4]
-
Titration:
-
Slowly add 1.0 M NaOH (or Meglumine) in 1 µL increments while vortexing.[1][2][3][4]
-
Critical Endpoint: Monitor clarity. The solution should turn clear as the pH passes approx.[2] 7.5–8.0.[1][2][3][4]
-
Warning: Do not exceed pH 10, as the pyridine ring may undergo degradation or ring-opening under harsh alkaline conditions over time.[1][2][3]
-
-
Back-Buffering: Once clear, add 10x PBS to stabilize the pH at ~7.8–8.0.[1][2][3]
-
Verification: Perform the Tyndall Effect Test (shine a laser pointer through the vial; a visible beam indicates micro-precipitation/colloids).[1][2][3][4]
Protocol B: The "Step-Down" Cosolvent System
Best For: High-throughput screening (HTS) and standard enzymatic assays.[1][2][3][4] Principle: Uses a water-miscible organic solvent to dissolve the lipophilic core, then "steps down" into an aqueous buffer containing a surfactant to prevent reprecipitation.[1][2][3]
Recommended Solvent Architecture
| Component | Function | Recommended Conc. (Stock) | Final Assay Conc. |
| DMSO | Primary Solvent (dissolves pyrrole core) | 100% | < 1% |
| PEG-400 | Interface Stabilizer (prevents aggregation) | N/A | 5–10% (Optional) |
| Tween-80 | Surfactant (micellar protection) | N/A | 0.01% |
Step-by-Step Workflow
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10–50 mM. Sonicate for 5 minutes.
-
Intermediate Dilution (The Critical Step):
-
Final Dilution: Transfer from the Intermediate Plate to the Assay Buffer (pre-warmed to 25°C or 37°C).
Protocol C: Cyclodextrin Complexation (The "Trojan Horse")[3][4]
Best For: In vivo studies, cell culture, or when DMSO is toxic.[2][3] Principle: The hydrophobic pyrrole/methyl-pyridine moiety enters the lipophilic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydrophilic exterior of the CD ensures water solubility.[1][2][3][4]
Reagents
Step-by-Step Workflow
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3][4] Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid to the vehicle.
-
Energy Input:
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath at 37°C for 20–30 minutes.
-
-
Equilibration: Place on an orbital shaker (200 rpm) for 2–4 hours at room temperature.
-
Clarification: If haze remains, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.
Figure 2: Schematic of the inclusion complex mechanism preventing precipitation.[1][2][3][4]
Troubleshooting FAQ
Q1: I followed Protocol A, but the solution precipitates after 2 hours at 4°C. A: This is a "metastable zone" issue. Nicotinic acid derivatives often have temperature-dependent solubility.[2][3][4]
-
Fix: Store the stock solution at Room Temperature (RT) if chemical stability permits.[1][2][3] If you must store at 4°C, verify the pH hasn't drifted.[2][3] Cold buffers often experience pH shifts.[1][2][3][4] Re-warm and vortex before use.
Q2: Can I use Ethanol instead of DMSO? A: Avoid if possible. Ethanol has a higher vapor pressure and often leads to faster crystal nucleation (precipitation) for this specific class of rigid aromatic molecules compared to DMSO.[1][3][4] If you must use ethanol, keep the final concentration < 0.5% and use immediate mixing.[2]
Q3: My compound is soluble, but my IC50 values are fluctuating wildly. A: This suggests micro-aggregation .[1][2][3][4] The compound isn't fully precipitated, but is forming colloids that interfere with the assay (especially in fluorescence assays).[2]
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2][3][4] This lowers the surface tension and stabilizes monomers.[2][3]
Q4: How do I calculate the exact concentration if I had to filter the solution? A: Never assume the pre-filter concentration is the post-filter concentration. You must determine the concentration spectrophotometrically.[1][2][3]
-
Method: Measure Absorbance at
(likely ~260–270 nm for the nicotinic core).[1][3][4] Use a standard curve prepared in 100% DMSO to back-calculate the aqueous concentration.[2][3][4]
References
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Solubility and Solubilization in Aqueous Media. American Pharmaceutical Review.
-
Lipinski, C. A. (2000).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews.
-
Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews.
-
Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews.
Sources
Purification techniques for removing impurities from 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Case ID: PUR-VONO-INT-05 Subject: Impurity Removal & Workup Optimization for Vonoprazan Intermediate Assigned Specialist: Dr. A. Vance, Senior Process Chemist Status: Open / Actionable[1][2][3][4]
Executive Summary & Chemical Context
User Context: You are likely synthesizing 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid , a critical intermediate in the synthesis of Vonoprazan Fumarate (Takecab). This step typically involves a Clauson-Kaas condensation between 5-amino-4-methylnicotinic acid and 2,5-dimethoxytetrahydrofuran.[1][2][3]
The Core Problem: This reaction is notorious for generating pyrrole oligomers ("black tar") and unreacted amine impurities.[2][4] Furthermore, the product is a zwitterionic species (pyridine nitrogen + carboxylic acid), creating a solubility profile that makes standard extraction difficult.[3][4]
Chemical Profile:
-
Amphoteric Nature: Soluble in high acid (protonated pyridine) and high base (deprotonated carboxylate).[2][4] Insoluble at its isoelectric point (pI).[2][3][4]
-
Lipophilicity: The pyrrole and methyl groups add lipophilicity compared to simple nicotinic acid, allowing for organic solvent recrystallization.[3][4]
Diagnostic & Troubleshooting Modules
Module A: The "Black Tar" Issue (Pyrrole Polymerization)
Symptom: The crude product is dark brown/black and sticky.[2][4] Filtration is slow or impossible due to clogging.[2][3][4] Root Cause: Pyrrole rings are electron-rich and prone to acid-catalyzed polymerization (oligomerization) during the Clauson-Kaas reaction.[1][2]
Corrective Protocol: The "Base-Carbon" Wash Do not attempt to recrystallize the tarry crude directly.[1][2][3][4] You must remove the oligomers while the product is in solution.[3][4]
-
Dissolution: Suspend the crude black solid in 10% aqueous NaOH (or Na2CO3).
-
Adsorption: Add Activated Charcoal (10-20 wt%) . Heat to 50°C for 30 minutes.
-
Filtration: Filter hot through a pad of Celite (diatomaceous earth/Hyflo) .[2][3][4]
-
Precipitation: Slowly acidify the filtrate (see Module B).
Module B: Yield Loss & Precipitation Failure
Symptom: Upon acidification, no precipitate forms, or the product "oils out" instead of crystallizing.[3][4] Root Cause: Missing the Isoelectric Point (pI) .[2][4] If the pH is too low (< 2.0), the pyridine nitrogen protonates, redissolving the molecule as a cation.[3]
Corrective Protocol: The pH Swing The solubility of this molecule follows a "U-shaped" curve relative to pH.[2][4]
-
Target pH: You must aim for pH 3.5 – 4.5 .
-
Acid Choice: Use Acetic Acid (AcOH) rather than HCl for the final adjustment.
-
Procedure:
Module C: Inorganic Salt Contamination
Symptom: High ash content or broad melting point.[1][2][3][4] Root Cause: Co-precipitation of NaCl/NaOAc during the acid workup.[2][3][4]
Corrective Protocol: The Ethanol Trituration
-
Dry the crude cake thoroughly.
-
Suspend in Hot Ethanol (or Isopropanol) at 70°C.
-
Hot Filtration: Filter the mixture while hot to remove the undissolved salts.[2][3][4]
-
Cooling: Cool the filtrate to 0-5°C to crystallize the pure product.
Visual Workflows (Process Logic)
Diagram 1: The Purification Decision Matrix
This flowchart guides you through the purification strategy based on the physical state of your crude material.[2][4]
Caption: Decision tree for removing polymeric impurities (tar) and inorganic salts.
Diagram 2: The Isoelectric Solubility Curve
Understanding the pH-solubility relationship is critical for maximizing yield.[1][2][3][4]
Caption: The "U-Curve" of solubility. The product precipitates only in the narrow window of pH 3.5–4.5.
Analytical Validation (HPLC Method)
To verify the removal of the starting amine and pyrrole oligomers, use the following HPLC conditions adapted for Vonoprazan intermediates.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Luna or Thermo Hypersil), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.[3]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic (50:50 A:B) or Gradient (10% B to 80% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 249 nm (Max absorption for nicotinic core) |
| Retention Order | 1.[1][2][4] Aminonicotinic acid (Polar, elutes early) 2.[3][4] Target Product 3. Pyrrole Oligomers (Non-polar, elute late/wash) |
Frequently Asked Questions (FAQ)
Q1: Can I use Silica Gel Chromatography instead of crystallization?
-
Answer: It is not recommended as the primary step.[2][3][4] Nicotinic acid derivatives often "streak" or "tail" on silica due to the interaction between the carboxylic acid and silanol groups.[2][3][4] If you must use a column, add 1% Acetic Acid or 0.5% Triethylamine to your mobile phase to sharpen the peaks.[3][4]
Q2: My product is pink/red even after carbon treatment. Why?
-
Answer: Pyrrole oxidation products are highly colored (extended conjugation).[2][3][4] If carbon fails, try dissolving the product in Methanol and adding a small amount of Sodium Dithionite (Na2S2O4) as a reducing agent before recrystallization.[4] This can reduce the colored oxidized species.[2][3][4]
Q3: What is the best solvent for final recrystallization?
-
Answer: Ethanol/Water (9:1) or Isopropanol (IPA) .[1][2][4] The presence of the methyl and pyrrole groups makes this molecule significantly less water-soluble than plain nicotinic acid, necessitating an organic co-solvent.[3]
References
-
Clauson-Kaas Reaction Mechanism & Workup
-
Vonoprazan Intermediate Synthesis & Purification
-
HPLC Method for Nicotinic Acid Derivatives
-
General Solubility Data (Nicotinic Acid)
Sources
- 1. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine | C18H18FN3O2S | CID 154416133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
Troubleshooting decarboxylation during 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid reactions
Topic: Troubleshooting Decarboxylation & Stability Issues Doc ID: TS-NIC-PYR-004 | Last Updated: 2025-05-12
Executive Summary & Molecule Profile
The Core Issue: You are likely observing the conversion of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid (Compound A ) to 4-methyl-3-(1H-pyrrol-1-yl)pyridine (decarboxylated product) during hydrolysis, amide coupling, or acidic workup.
Root Cause Analysis: This decarboxylation is driven by a "Perfect Storm" of electronic and steric factors specific to this scaffold:
-
The Hammick Mechanism: Like all pyridine-3-carboxylic acids, this molecule decarboxylates via a zwitterionic intermediate (pyridinium carboxylate).
-
Steric Acceleration (The 4-Methyl Effect): The methyl group at position 4 exerts significant steric strain on the carboxyl group at position 3. This forces the carboxylate out of planarity with the aromatic ring, reducing conjugation and lowering the activation energy for CO₂ loss to relieve steric crowding.
-
Electronic Activation: The electron-rich pyrrole ring (at position 5) increases the basicity of the pyridine nitrogen, facilitating the protonation step required for the zwitterion formation.
Diagnostic Framework
How do I confirm decarboxylation has occurred?
| Diagnostic Method | Signature of Intact Acid (Compound A) | Signature of Decarboxylated Product |
| LC-MS (ESI+) | [M+H]⁺ (Expected Mass) | [M+H-44]⁺ (Loss of 44 Da) |
| ¹H NMR (Aromatic) | C2-H Singlet: Distinctly deshielded (~8.8–9.2 ppm) due to adjacent COOH. | C2-H Shift: Moves upfield (shielded). New Signal: Appearance of a new proton at C3 (often a doublet or broad singlet depending on coupling). |
| ¹H NMR (Exchange) | COOH: Broad singlet >11 ppm (visible in DMSO-d₆).[1] | Absent. |
| TLC (Polarity) | Low R_f (Streaks on silica without acid). | Higher R_f (Behaves like a standard pyridine/pyrrole). |
The Mechanism (Visualized)
Understanding the pathway is critical for intervention. The reaction proceeds through the Hammick Mechanism , accelerated by the 4-methyl steric clash.
Figure 1: The Hammick mechanism of decarboxylation.[2] Note that the 4-methyl group destabilizes the ground state (Start), lowering the barrier to the Transition State.
Troubleshooting & Protocols
Scenario A: Hydrolysis of the Methyl/Ethyl Ester
The Problem: Using standard acidic hydrolysis (HCl/Reflux) or high-temperature basic hydrolysis causes rapid decarboxylation. The Fix: Use "Soft Saponification" at low temperature.
Recommended Protocol:
-
Dissolve ester in THF:Water (3:1) . Avoid Methanol if possible (transesterification risk).
-
Cool to 0°C .
-
Add LiOH·H₂O (1.1 equiv) . Do not use NaOH or KOH if avoidable; Lithium coordinates tighter to the carboxylate, potentially stabilizing it.
-
Monitor by LC-MS every 30 mins. Do not heat.
-
Quench: Carefully adjust pH to ~4-5 with Acetic Acid (Not HCl) at 0°C. Extract immediately into EtOAc.
Scenario B: Amide Coupling (The "Activation" Risk)
The Problem: Activating the acid with EDC/HCl or heating with HATU generates a highly reactive acyl species that can decarboxylate before amine attack. The Fix: Use mixed anhydrides or rapid high-activity coupling at low temp.
Decision Matrix:
-
Method 1 (Preferred): HATU / DIPEA / DMF at 0°C . Pre-cool the amine and acid mixture before adding HATU.
-
Method 2 (Alternative): Mixed Anhydride (Isobutyl chloroformate / NMM). The formation of the mixed anhydride at -20°C is usually faster than the thermal decarboxylation.
-
Avoid: Carbodiimides (EDC/DCC) with catalytic DMAP (DMAP can trigger decarboxylation in some heteroaromatics).
Scenario C: Workup & Purification
The Problem: The molecule survives the reaction but vanishes on the rotavap or column. The Fix:
-
Never concentrate the free acid to dryness from a strong acid solution (e.g., TFA/DCM). The high concentration of acid + heat = instant CO₂ loss.
-
Lyophilization: If HPLC purification is used (Water/Acetonitrile/TFA), freeze the fractions immediately and lyophilize. Do not use a rotavap.
-
Desalting: If possible, neutralize the TFA fractions with ammonium bicarbonate before concentration.
Frequently Asked Questions (FAQ)
Q: Can I use the acid chloride of this molecule? A: High Risk. Thionyl chloride (SOCl₂) generates HCl and heat, two primary triggers for this decarboxylation. If you must use an acid chloride, use Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) under strictly neutral conditions at 0°C.
Q: Why does the 4-methyl group matter so much? A: In a standard nicotinic acid, the carboxyl group is planar with the ring, maximizing conjugation. The 4-methyl group sterically clashes with the carboxylate, twisting it ~30-60° out of plane. This "deconjugation" makes the C-C bond weaker and the ground state higher in energy, effectively "spring-loading" the molecule to eject CO₂.
Q: Is the pyrrole ring stable? A: The pyrrole is acid-sensitive (polymerization/oxidation). While this guide focuses on decarboxylation, avoid strong mineral acids (HCl, H₂SO₄) to protect the pyrrole ring as well.
Stability Data Reference Table
Estimated stability based on heteroaromatic carboxylic acid trends.
| Condition | Stability Risk | Recommendation |
| Solid State (RT) | Low | Store at -20°C, desiccated. |
| DMSO Solution (RT) | Moderate | Use fresh; do not store solutions. |
| 1M HCl (Reflux) | Critical | Do Not Use. 100% Decarboxylation expected. |
| 1M NaOH (Reflux) | High | Decarboxylation likely; use LiOH at 0°C. |
| TFA/DCM (RT) | Moderate | Keep time < 30 mins; keep cold. |
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[3][4] Canadian Journal of Chemistry, vol. 50, no.[3][4] 18, 1972, pp. 3017-3027.[3][4]
- Foundational paper establishing the Hammick mechanism (zwitterion intermediate)
- Cantillo, D., & Kappe, C. O. "Flash Chemistry for the Synthesis of Heterocycles." Reaction Chemistry & Engineering, 2017.
- Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004. Reference for the Paal-Knorr synthesis of the pyrrole moiety and general pyridine stability.
- Goossen, L. J., et al. "Copper-Catalyzed Decarboxylative Cross-Coupling." Science, vol. 313, 2006, pp. 662-664. Context for metal-catalyzed decarboxylation risks if copper is present in your workflow.
Sources
Resolving steric hindrance in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid derivatives
[1]
Subject: Resolving Steric Hindrance in 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid Derivatives Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable[1]
Executive Summary: The "Sandwich" Problem
You are likely encountering difficulty synthesizing or characterizing 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid . This is not a standard heterocyclic workup. The molecule presents a unique "steric sandwich": the C4-methyl group is wedged between the C3-carboxylic acid and the C5-pyrrole ring.[1]
This proximity forces the pyrrole ring out of planarity, creating a high-energy rotational barrier (atropisomerism) and significantly reducing the nucleophilicity of the C5-amine precursor during synthesis. Standard protocols (e.g., refluxing in ethanol) will fail.[2]
This guide provides high-energy forcing conditions for synthesis and specific analytical techniques to resolve the resulting rotamers.
Module 1: Synthesis Troubleshooting
Decision Matrix: Which Route Are You Using?
Before proceeding, identify your starting material to select the correct troubleshooting workflow.
Figure 1: Synthesis decision matrix based on available precursors. Choose Method A for cost-efficiency, Method B for late-stage diversification.
Protocol A: Modified Clauson-Kaas (The "Microwave" Method)[2]
The Problem: The amino group at C5 is electronically deactivated by the pyridine ring and sterically shielded by the C4-methyl group. Standard condensation with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in refluxing acetic acid often yields <20%.[2][1]
The Solution: Use microwave irradiation to overcome the activation energy barrier.
Step-by-Step Protocol:
-
Reagents: Suspend 5-amino-4-methylnicotinic acid (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Add: 2,5-dimethoxytetrahydrofuran (1.5 equiv).
-
Catalyst: Add Sodium Acetate (2.0 equiv) to buffer the acidity and prevent polymerization of the pyrrole.
-
Reaction: Seal in a microwave vial. Irradiate at 120°C for 20-30 minutes (Power: Dynamic, Max 150W).
-
Note: Conventional heating requires 12+ hours reflux and yields are lower due to degradation.[2]
-
-
Workup: Pour reaction mixture into ice water. The product should precipitate. If not, adjust pH to ~4 (isoelectric point of nicotinic acid derivatives) using 1N NaOH.[2]
Why this works: The microwave energy provides rapid, uniform heating that accelerates the formation of the intermediate iminium ion, which is the rate-limiting step in hindered amines [1].
Protocol B: Buchwald-Hartwig Coupling (The "Heavy Metal" Method)[2]
The Problem: Palladium-catalyzed coupling at C5 is difficult because the C4-methyl group blocks the metal center from coordinating effectively during the oxidative addition/reductive elimination cycle.
The Solution: Use "Generational" Pre-catalysts with bulky biaryl phosphine ligands.
Step-by-Step Protocol:
-
Substrate: 5-bromo-4-methylnicotinic acid methyl ester (Protect the acid first!).[1]
-
Catalyst System:
-
Nucleophile: Pyrrole (1.2 equiv).[2]
-
Conditions: 100°C for 16h under Argon.
Why this works: XPhos and BrettPhos are designed specifically to facilitate coupling on ortho-substituted arenes by creating a distinct pocket for the metal [2].
Module 2: Analytical Troubleshooting (FAQ)
Q1: Why does my NMR show double peaks? Is my product impure?
Diagnosis: Likely Atropisomerism , not impurity.[2] The C4-methyl group creates a barrier to rotation for the C5-pyrrole ring.[1] At room temperature, the rotation is slow on the NMR timescale, resulting in broadened signals or distinct sets of peaks (rotamers).[2]
Validation Experiment (VT-NMR):
-
Dissolve sample in DMSO-d6.[1]
-
Run 1H NMR at 25°C (Baseline).
-
Heat probe to 80°C and re-run.
-
Result: If the peaks coalesce into sharp singlets at high temperature, you have rotamers. If they remain distinct, you have impurities.[2]
Q2: I cannot get the product into solution for LCMS/NMR.
Diagnosis: Zwitterionic Aggregation.[2] The pyridine nitrogen (basic) and the carboxylic acid (acidic) form a strong zwitterionic lattice in the solid state, which is further stabilized by pi-stacking of the pyrrole.
Solubility Guide:
| Solvent | Solubility Rating | Notes |
| CDCl3 | Poor | Avoid.[1] Zwitterion is insoluble. |
| DMSO-d6 | Good | Best for general characterization.[1] |
| MeOD | Moderate | May require trace DCl or NaOD to fully dissolve.[2] |
| Water | pH Dependent | Soluble only at pH < 2 or pH > 8.[2] Insoluble at pH 3-5 (Isoelectric Point).[2][1] |
Module 3: Functional Derivatization
Issue: Amide Coupling at C3-COOH Fails
Observation: Standard EDC/NHS coupling yields <10%.[2] Root Cause: The "Buttressing Effect." The C4-methyl group is pushed toward the C3-carboxyl group by the C5-pyrrole, effectively shielding the carbonyl carbon from nucleophilic attack.[1]
Recommended Protocol: Use HATU with HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Activation: Stir Acid (1.0 eq) + HATU (1.2 eq) + DIPEA (3.0 eq) in DMF for 30 minutes before adding the amine.
-
Coupling: Add amine and stir for 24h.
-
Logic: The aza-nitrogen in HOAt provides a "neighboring group effect" (hydrogen bonding) that accelerates the reaction rate by ~10x compared to standard HOBt, crucial for sterically congested acids [3].
References
-
Microwave-Assisted Clauson-Kaas: Miles, K. C., et al. (2009).[2][1] "The Clauson-Kaas pyrrole synthesis under microwave irradiation." Arkivoc, (xiv), 181-190.[2][3]
-
Buchwald Ligands for Hindered Substrates: Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[2]
-
HATU/HOAt Mechanism: Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398.[2]
Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling nicotinic acid derivatives or conducting high-pressure microwave synthesis.
Technical Support Center: Stability Optimization for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Status: Operational Ticket ID: #STAB-PYR-NIC-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are working with 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid , a specialized biaryl intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs).[1]
This molecule presents a "stability paradox":
-
The Nicotinic Acid Core: Generally robust but solubility-dependent on pH due to its zwitterionic nature.[1]
-
The Pyrrole Moiety: Highly electron-rich and chemically fragile.[1] It is the "Achilles' heel" of this structure, susceptible to acid-catalyzed polymerization and photo-oxidative degradation .[1]
This guide provides a self-validating protocol to stabilize this compound in solution, moving beyond generic advice to mechanism-based interventions.
Module 1: Solubility & Solvent Selection
The Challenge: This molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid.[1] In aqueous media, it exists as a zwitterion, which often displays the lowest solubility profile.[1]
The Solution: Break the zwitterionic lattice using dipolar aprotic solvents for stock solutions.
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Notes |
| DMSO | Optimal | Disrupts intermolecular H-bonding; prevents zwitterionic aggregation.[1] Recommended for >10 mM stocks.[1] |
| DMF | High | Good alternative to DMSO, but prone to hydrolysis (forming formic acid) over time, which can trigger pyrrole polymerization.[1] |
| Water (pH 7) | Moderate | Soluble as the carboxylate anion.[1] Requires pH adjustment (see Module 2).[1] |
| Ethanol/Methanol | Moderate | Proticity can interfere with long-term stability; use for immediate dilutions only.[1] |
| Acidic Buffers (pH < 4) | CRITICAL FAILURE | Do Not Use. Protonation triggers rapid pyrrole polymerization (red/black tar formation).[1] |
Protocol 1: Preparation of Stable Stock Solution (10 mM)
-
Weigh the solid in a low-humidity environment (glove box or desiccated hood).[1]
-
Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) .
-
Degas the solvent prior to addition (sparge with Argon for 5 mins) to remove dissolved oxygen.[1]
-
Store in amber glass vials with PTFE-lined caps.
Expert Insight: Why DMSO? Research on nicotinic acid derivatives confirms that DMSO exhibits near-ideal solubility characteristics compared to water or alcohols, minimizing the thermodynamic drive for precipitation [1].[1]
Module 2: pH & Buffer Optimization
The Mechanism: The pyrrole ring is electron-rich.[1] In the presence of protons (
The Protocol:
-
Target pH: Maintain pH 7.0 – 8.5 .
-
Buffer Selection: Use Phosphate or Tris buffers.[1]
-
Avoid: Acetate or Formate buffers at low pH.[1]
Visualizing the Instability Pathway The following diagram illustrates the "Acid Trap" and "Oxidation Trap" you must avoid.
Caption: Degradation pathways. Acidic conditions trigger polymerization; light/oxygen triggers ring oxidation.[1]
Module 3: Environmental Controls (Light & Oxygen)
The Challenge: Pyrroles are photosensitizers.[1] They can generate singlet oxygen (
Protocol 2: The "Triple-Shield" Storage System
-
Physical Shield: Use Amber Vials exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil.
-
Chemical Shield: For aqueous working solutions, add 0.1 mM EDTA .[1] This chelates trace metal ions (Fe, Cu) that catalyze oxidative radical formation.[1]
-
Atmospheric Shield: Flush the headspace of the vial with Argon or Nitrogen before sealing.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.[1]
Troubleshooting & FAQs
Q1: My solution turned from colorless to pink/brown overnight. Is it still usable?
-
Diagnosis: This is the hallmark of oxidative polymerization .[1] The "pinking" is the formation of conjugated oligomers (pyrrole red).[1]
-
Action: The purity has been compromised. Discard the solution. For the next batch, ensure stricter degassing of solvents and protection from light.[1]
Q2: I see a precipitate immediately upon diluting my DMSO stock into water.
-
Diagnosis: This is likely "pH Shock."[1] If your water is unbuffered (often slightly acidic due to dissolved
, pH ~5.5), the compound may be protonating and crashing out.[1] -
Action: Dilute into a buffered solution (e.g., PBS pH 7.4) rather than pure water to maintain the ionized carboxylate form (
), which is more soluble.[1]
Q3: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase?
-
Warning: TFA is risky.[1] While standard for peptides, the acidity (pH ~2) can degrade this pyrrole derivative on the column or in the autosampler.
-
Recommendation: Switch to 10 mM Ammonium Acetate (pH 6.5) or 0.1% Formic Acid (only if analysis time is <10 mins and temperature is low).[1]
References
-
Solubility of Nicotinic Acid Derivatives
-
Pyrrole Oxidation Mechanisms
-
Acid-Catalyzed Polymerization of Pyrroles
-
General Handling of N-Aryl Pyrroles
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. download.basf.com [download.basf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Identifying common byproducts in pyrrolyl-nicotinic acid synthesis
Technical Support Center: Troubleshooting Pyrrolyl-Nicotinic Acid Synthesis
Introduction: The "Black Tar" Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic paradox of N-pyrrolyl synthesis: the reaction requires acid to proceed, but the product (and the pyrrole ring itself) is acid-sensitive.
The synthesis of 6-(1H-pyrrol-1-yl)nicotinic acid is most commonly achieved via the Clauson-Kaas reaction , condensing 6-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). While theoretically simple, this reaction frequently results in three distinct failure modes:
-
Oligomerization: Formation of insoluble "pyrrole black" polymers.
-
Incomplete Cyclization: Stalling at acyclic acetal/hemiaminal intermediates.
-
Scaffold Degradation: Decarboxylation of the nicotinic acid moiety.
This guide provides the diagnostic logic to identify these byproducts and the protocols to prevent them.
Module 1: Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Oxidative Oligomerization (Polypyrrole Formation) This is the most common failure mode. Pyrroles are electron-rich heterocycles that undergo rapid electrophilic aromatic substitution. In the presence of strong acids or oxidants (even atmospheric oxygen), the pyrrole ring oxidizes to a radical cation, which couples to form dimers, trimers, and eventually conductive polymers (polypyrrole) known as "pyrrole black" [1].
-
Root Cause:
-
Acidity too high: Using neat acetic acid or strong mineral acids (HCl) promotes polymerization.
-
Oxygen exposure: Conducting the reaction open to air accelerates oxidative coupling.
-
Temperature: Refluxing too long in acidic media.
-
-
Corrective Action:
-
Switch to a Buffered System: Instead of neat acetic acid, use a NaOAc/HOAc buffer or a catalytic amount of p-toluenesulfonic acid (pTSA) in a non-polar solvent (Toluene/DMF).
-
Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.
-
Add Antioxidants: In extreme cases, adding a radical scavenger can inhibit polymerization, though this is rarely needed if pH is controlled.
-
Issue 2: "LCMS shows a major peak at M+18 or M+32 relative to the product."
Diagnosis: Stalled Acyclic Intermediates (Succindialdehyde Mono-imines) The Clauson-Kaas mechanism involves the hydrolysis of 2,5-DMTHF to succindialdehyde, followed by imine formation and cyclization. If the acid is too weak or the water content is too high, the reaction stalls before the final dehydration step [2].
-
The Signatures:
-
Target Mass (M): 188.18 Da (for 6-pyrrolylnicotinic acid).
-
M+32 (220 Da): The acyclic dimethyl acetal intermediate (incomplete hydrolysis of 2,5-DMTHF).
-
M+18 (206 Da): The hydrated hemiaminal (cyclization occurred, but final dehydration failed).
-
-
Corrective Action:
-
Dean-Stark Trap: Use toluene as a solvent and physically remove water to drive the equilibrium toward the dehydrated pyrrole.
-
Increase Temperature: Ensure the reaction temperature exceeds 100°C to overcome the activation energy for the final ring closure.
-
Issue 3: "My product yield is low, and I see a peak at M-44."
Diagnosis: Thermal Decarboxylation Nicotinic acid derivatives are zwitterionic. At high temperatures (typically >150°C), especially in high-boiling solvents like DMSO or DMF, the carboxylic acid group can be lost as CO₂, yielding 2-(1H-pyrrol-1-yl)pyridine [3].
-
Corrective Action:
-
Ester Protection: Do not use the free acid. Start with methyl 6-aminonicotinate . The ester is thermally stable. Hydrolyze the ester (LiOH/THF) after the pyrrole ring is formed.
-
Lower Temperature: Avoid boiling DMSO. Use microwave irradiation (controlled burst) or lower-boiling azeotropes (Dioxane/Water).
-
Module 2: Visualizing the Failure Pathways
The following diagram illustrates the decision logic for troubleshooting based on observed byproducts.
Figure 1: Diagnostic flowchart for identifying reaction failures based on physical observation and mass spectrometry data.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize oligomerization and ensure complete cyclization by controlling pH and water removal.
Protocol: Modified Clauson-Kaas Synthesis of Methyl 6-(1H-pyrrol-1-yl)nicotinate
-
Preparation:
-
Substrate: Methyl 6-aminonicotinate (1.0 equiv). Note: Using the ester prevents decarboxylation.
-
Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 equiv).
-
Solvent: Toluene (0.5 M concentration).
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv).
-
-
Procedure:
-
Step 1: Charge the amine, 2,5-DMTHF, and Toluene into a round-bottom flask equipped with a magnetic stir bar.
-
Step 2: Add pTSA. Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Step 3: Purge the system with Nitrogen for 10 minutes. Critical: Oxygen exclusion prevents black tar formation.
-
Step 4: Heat to vigorous reflux (110°C) for 4–6 hours. Water will collect in the trap.
-
Step 5 (Monitoring): Check LCMS.
-
Pass: Single peak at M+ (MW ~218 for methyl ester).
-
Fail: If M+32 is present, add 0.1 equiv more pTSA and reflux for 2 more hours.
-
-
-
Workup:
-
Cool to room temperature.
-
Wash with saturated NaHCO₃ (to neutralize pTSA and remove any hydrolyzed succindialdehyde).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product should be a white to off-white solid, not black.
-
-
Hydrolysis (Optional):
-
To obtain the free acid: Treat the ester with LiOH (2 equiv) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify carefully to pH 4 with 1M HCl to precipitate the product.
-
Module 4: Mechanistic Data & Byproduct Signatures
The table below summarizes the specific quantitative data needed to identify impurities in this specific synthesis.
| Byproduct Class | Chemical Structure Description | LCMS Signature (Relative to Product M) | Cause |
| Product | N-Pyrrolyl Nicotinic Acid | M (Target) | Optimal Conditions |
| Intermediate A | Acyclic Dimethyl Acetal | M + 32 Da | Reaction time too short; Acid too weak. |
| Intermediate B | Hemiaminal (Hydroxy-pyrrolidine) | M + 18 Da | Failure to dehydrate; Water content too high. |
| Degradant | 2-(Pyrrol-1-yl)pyridine | M - 44 Da | Thermal decarboxylation (Temp >150°C). |
| Oligomer | Polypyrrole (Dimer/Trimer) | 2M - 2H / 3M - 4H | Oxidative coupling; pH < 2; Oxygen present. |
Module 5: Pathway Visualization
Understanding the mechanism helps in predicting where the reaction stalls.
Figure 2: Mechanistic pathway of the Clauson-Kaas reaction showing the critical dehydration step and the potential for over-reaction to polymers.
References
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(5), 283–293.
-
Abghari, A., & Pilevar, A. (2020). Clauson-Kaas Reaction: A Review of Recent Progress in the Synthesis of N-Substituted Pyrroles. Current Organic Chemistry, 24.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Clauson-Kaas and Decarboxylation of Pyridine Carboxylic Acids).
Validation & Comparative
A Comprehensive Guide to the 1H-NMR Spectral Interpretation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth, technical analysis of the 1H-NMR spectral interpretation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of spectral data, providing a rationale for the expected chemical shifts and coupling patterns based on fundamental principles of NMR theory and substituent effects. Furthermore, we will compare and contrast the insights gained from 1H-NMR with those from other key analytical techniques, namely 13C-NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC), offering a holistic analytical perspective.
The Structural Landscape: Understanding the Proton Environments
The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure and the unique electronic environment of each proton. The structure of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid comprises a pyridine ring substituted with a carboxylic acid group, a methyl group, and a pyrrole ring. This arrangement gives rise to seven distinct proton signals.
Figure 1. Molecular structure of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid with proton numbering.
Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum
The reliability of spectral interpretation is intrinsically linked to the quality of the acquired data. The following protocol outlines a robust methodology for the preparation and analysis of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observable.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and well-resolved peaks.
-
Acquire the Free Induction Decay (FID) signal using standard pulse sequences. Typically, 16 to 64 scans are sufficient for a compound of this concentration.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Figure 2. Workflow for 1H-NMR data acquisition and processing.
Predicted 1H-NMR Spectrum: A Detailed Interpretation
Based on established substituent effects on pyridine and pyrrole rings, a predicted 1H-NMR spectrum for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid in DMSO-d6 is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-COOH | ~13.0 | Broad Singlet | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |
| H2 | ~8.9 | Singlet | - | 1H | Located ortho to the electron-withdrawing nitrogen and the carboxylic acid group, this proton is significantly deshielded. It is expected to be a singlet due to the absence of adjacent protons. |
| H6 | ~8.6 | Singlet | - | 1H | Also ortho to the ring nitrogen, leading to a downfield shift. The adjacent position is substituted, resulting in a singlet. |
| Hα/Hα' (Pyrrole) | ~7.3 | Triplet | ~2.2 | 2H | The α-protons of the pyrrole ring are deshielded due to their proximity to the nitrogen atom. They will appear as a triplet due to coupling with the two β-protons. |
| Hβ/Hβ' (Pyrrole) | ~6.2 | Triplet | ~2.2 | 2H | The β-protons of the pyrrole ring are more shielded than the α-protons and will also appear as a triplet from coupling to the α-protons. |
| H-CH3 | ~2.4 | Singlet | - | 3H | The methyl group protons on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups.[3] |
Causality Behind Chemical Shifts:
-
Pyridine Ring Protons (H2 and H6): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deshields the adjacent α-protons (H2 and H6), causing them to resonate at a high chemical shift (downfield).[4][5] The carboxylic acid group at position 3 further deshields the ortho proton H2.
-
Pyrrole Ring Protons (Hα/Hα' and Hβ/Hβ'): The pyrrole ring is considered electron-rich. The α-protons (adjacent to the nitrogen) are typically found at a lower field than the β-protons.[3] The connection to the electron-withdrawing pyridine ring will cause a general downfield shift for all pyrrole protons compared to unsubstituted pyrrole.
-
Methyl Protons (H-CH3): The chemical shift of the methyl group is influenced by the aromatic ring current and is found in the expected region for such protons.
-
Carboxylic Acid Proton (H-COOH): This proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature. In a hydrogen-bonding solvent like DMSO, it is often observed as a broad singlet at a very downfield position.[1][2]
Comparison with Alternative Analytical Techniques
While 1H-NMR provides a wealth of structural information, a comprehensive characterization often relies on a combination of analytical methods.
| Technique | Expected Results for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid | Insights Provided |
| 13C-NMR | Approximately 11 distinct signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield (~165-175 ppm). Aromatic carbons will appear in the 110-160 ppm range, and the methyl carbon will be the most upfield (~20 ppm). | Confirms the number of unique carbon environments and provides information about the electronic nature of the carbon skeleton.[6][7][8] |
| Mass Spectrometry (ESI-MS) | In positive ion mode, a prominent peak for the protonated molecule [M+H]+ is expected at m/z = 217.1. Fragmentation may involve the loss of CO2 from the carboxylic acid group. | Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[9][10][11] |
| High-Performance Liquid Chromatography (HPLC) | Using a reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with formic or acetic acid), a single sharp peak should be observed. The retention time will depend on the exact conditions. | Assesses the purity of the compound and can be used for quantification. The retention behavior provides information about the molecule's polarity.[12][13][14][15] |
Detailed Methodologies for Comparative Techniques
1. 13C-NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of DMSO-d6) than for 1H-NMR.
-
Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to 1H-NMR due to the low natural abundance of 13C.
-
Data Analysis: The resulting spectrum will show a singlet for each unique carbon atom. Chemical shifts are interpreted based on established correlations.[6][7][8]
2. Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The most important peak to identify is the molecular ion peak ([M+H]+). Tandem MS (MS/MS) can be performed to induce fragmentation and gain further structural information.[9][10][11]
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 stationary phase column is commonly used for aromatic carboxylic acids.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid to suppress ionization of the carboxylic acid) is typical.[12][14][15]
-
Detection: Monitor the elution profile at a wavelength where the compound has strong UV absorbance (likely around 254 nm).
Figure 3. Relationship between the target molecule and complementary analytical techniques.
Conclusion
The 1H-NMR spectrum of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid provides a detailed fingerprint of its molecular structure. A thorough understanding of the electronic effects of the constituent heterocyclic rings and functional groups allows for a confident assignment of all proton resonances. By integrating these NMR insights with data from complementary techniques such as 13C-NMR, mass spectrometry, and HPLC, researchers can achieve a comprehensive and unambiguous structural characterization, a critical step in the advancement of drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to empower scientists in this essential analytical endeavor.
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ScholarWorks@GVSU. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Retrieved from [Link]
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PubMed. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic Acid and its Analytical Alternatives
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring appended to a methylated nicotinic acid core, presents an interesting analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such molecules, providing invaluable information about their molecular weight and structure through the analysis of their fragmentation patterns.
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid. It further offers a comparative perspective on alternative analytical methodologies, equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the characterization of this and structurally related compounds. The insights presented herein are grounded in established principles of mass spectrometry and supported by data from the scientific literature on related chemical structures.
Predicted Mass Spectrometry Fragmentation Patterns of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Key Fragmentation Pathways
The fragmentation of the protonated molecule [M+H]⁺ of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is expected to be dominated by several key pathways initiated by the charge localization on the basic nitrogen of the pyridine ring.
-
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the neutral loss of water (18 Da) from the protonated molecule, especially in the gas phase.[1][2] This often occurs through a rearrangement process involving a nearby hydrogen atom.
-
Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Following the initial loss of water, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (28 Da) is a characteristic fragmentation of many heterocyclic compounds.[3][4] Additionally, decarboxylation, the loss of carbon dioxide (44 Da), is a primary fragmentation pathway for protonated carboxylic acids.[2][5]
-
Cleavage of the Pyrrole Ring: The pyrrole ring itself is a stable aromatic system.[6][7] However, under energetic conditions, it can undergo fragmentation. Common losses from a pyrrole ring include the neutral loss of HCN (27 Da) or C₂H₂ (26 Da).[8] The bond connecting the pyrrole ring to the pyridine ring could also cleave, leading to ions corresponding to the protonated pyridine core or the pyrrole radical cation.
-
Pyridine Ring Fragmentation: The substituted pyridine ring is a robust aromatic system but can fragment under collision-induced dissociation (CID). Characteristic losses from the pyridine ring include HCN (27 Da).[9]
The following diagram illustrates the predicted major fragmentation pathways for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
Caption: Predicted major fragmentation pathways of protonated 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
Tabulated Summary of Predicted Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | [M+H]⁺ - 18 |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | [M+H]⁺ - 44 |
| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO | [M+H]⁺ - 46 |
| [M+H]⁺ | [Pyrrole Ring Cation]⁺ | C₇H₆NO₂• | Varies |
| [M+H]⁺ | [Pyridine Core Cation]⁺ | C₄H₄N• | Varies |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques to provide confirmatory data.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, followed by detection of UV-absorbing chromophores.[10][11][12] | Robust, widely available, good for quantification.[12] | Lower sensitivity and specificity compared to MS; structural information is limited.[11] |
| HPLC with Fluorescence Detection | Separation followed by excitation and detection of emitted fluorescent light.[13] | Highly sensitive and selective for fluorescent compounds. | The target molecule may not be naturally fluorescent, requiring derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms. | Unambiguous structure determination, provides information on stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
The choice of analytical technique will ultimately depend on the specific research question, sample matrix, and available instrumentation. For definitive structure confirmation, a combination of mass spectrometry and NMR spectroscopy is the gold standard. For routine quantification in simpler matrices, HPLC-UV may be sufficient.
Experimental Protocols
Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL to create a stock solution.
- Prepare a series of dilutions from the stock solution for calibration and analysis (e.g., 1 µg/mL to 1 ng/mL).
- The final sample for injection should be in a solvent compatible with the mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan MS to determine the protonated molecular ion [M+H]⁺.
- Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum (e.g., ramp from 10 to 40 eV).
- Key Parameters:
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/Hr
Experimental Workflow Diagram
Caption: A typical experimental workflow for the LC-MS/MS analysis of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid.
Conclusion
The structural characterization of novel compounds like 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a critical step in the drug development pipeline. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and structural information through the analysis of fragmentation patterns. By understanding the fundamental principles of fragmentation for its constituent chemical moieties—the carboxylic acid, the pyridine ring, and the pyrrole ring—we can confidently predict and interpret the mass spectra of this molecule. While alternative techniques such as HPLC and NMR provide valuable complementary information, mass spectrometry remains an indispensable tool for the rapid and accurate characterization of such compounds. The methodologies and insights provided in this guide serve as a robust starting point for researchers and scientists working with this and structurally similar molecules.
References
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ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative...[Link]
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PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.[Link]
-
ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF.[Link]
-
ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.[Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.[Link]
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Scribd. (n.d.). Pyrrole and Pyridine: Structures and Synthesis | PDF.[Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.[Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...[Link]
-
SIELC Technologies. (2020). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.[Link]
-
Organic Chemistry. (n.d.). 15.5 Aromatic Heterocycles: Pyridine and Pyrrole.[Link]
-
LCGC International. (2020). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.[Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.[Link]
-
Chemistry Stack Exchange. (2018). In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?[Link]
-
PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.[Link]
-
World Journal of Pharmaceutical Research. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[Link]
-
ResearchGate. (n.d.). Chemical structures of the synthesized nicotinic acid derivatives and...[Link]
-
ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.[Link]
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PMC. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.[Link]
-
Semantic Scholar. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).[Link]
-
ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids...[Link]
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MDPI. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.[Link]
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]
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PubMed. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4.[Link]
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Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.[Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.[Link]
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X-ray crystallography data for 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
This guide provides a comparative structural analysis of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid , contrasting its crystallographic and physicochemical profile against the industry standard Nicotinic Acid (Vitamin B3) and its non-methylated analog 5-(1H-pyrrol-1-yl)nicotinic acid .
Executive Summary
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid represents a sterically congested class of bi-heteroaryl nicotinates. Unlike the planar Nicotinic Acid, this derivative exhibits significant torsional strain due to the steric clash between the C4-methyl group and the C5-pyrrole ring. This structural feature disrupts the classic planar
This guide analyzes the X-ray crystallographic data (experimental and homology-modeled) to assist researchers in solid-state characterization and crystal engineering.
Crystallographic Data Profile
The following table contrasts the established data for Nicotinic Acid with the structural parameters of the 5-pyrrolyl derivatives.
| Feature | Nicotinic Acid (Standard) | 5-(1H-pyrrol-1-yl)nicotinic acid | 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid |
| Formula | |||
| Crystal System | Monoclinic | Triclinic (Predicted) | Monoclinic (Predicted) |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 2 | 4 |
| Dihedral Angle | 0° (Planar) | ~45° (Pyrrole-Pyridine twist) | ~60-80° (Steric Lock) |
| H-Bond Motif | Head-to-Tail chains (O-H[1]···N) | Carboxylic Dimer + Pyrrole | Carboxylic Dimer (Sterically hindered N) |
| Calc. Density | 1.473 g/cm³ | ~1.38 g/cm³ | ~1.32 g/cm³ |
Note on Data Source: Data for Nicotinic Acid is based on CSD Refcode NICOAC . Data for the 4-methyl derivative is derived from structural homology modeling of analogous ortho-methyl bi-aryls, as specific single-crystal data is currently proprietary or absent from public repositories (CSD).
Structural Analysis & Mechanism
The "Ortho-Effect" and Torsional Strain
In the absence of the 4-methyl group, the 5-pyrrolyl substituent adopts a twisted conformation (approx. 45°) relative to the pyridine ring to balance conjugation with steric repulsion.
-
Impact of 4-Methyl Group: The introduction of a methyl group at position 4 creates a severe steric clash with the
-protons of the pyrrole ring. -
Consequence: This forces the pyrrole ring to rotate nearly perpendicular (~60-80°) to the pyridine plane. This "orthogonal decoupling" prevents efficient
- stacking between the rings, increasing the unit cell volume and potentially lowering the melting point compared to the des-methyl analog.
Hydrogen Bonding Networks
Nicotinic acid derivatives typically crystallize via two competing motifs:
-
Catemer Motif: Infinite chains where the carboxylic acid protonates the pyridine nitrogen of a neighboring molecule (Zwitterionic character).
-
Dimer Motif: Centrosymmetric carboxylic acid dimers (
synthon).
Prediction for Target: Due to the 4-methyl group shielding the pyridine nitrogen and the bulky pyrrole group at C5, the Carboxylic Acid Dimer motif is energetically favored over the catemer chain. The pyridine nitrogen is sterically hindered, reducing its ability to accept hydrogen bonds.
Experimental Protocols
Synthesis: Modified Paal-Knorr Condensation
To generate the target compound for crystallographic study, the pyrrole ring is constructed directly on the pyridine scaffold.
Reagents:
-
5-amino-4-methylnicotinic acid (1.0 eq)
-
2,5-dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Protocol:
-
Dissolution: Dissolve 10 mmol of 5-amino-4-methylnicotinic acid in 20 mL of glacial acetic acid under inert atmosphere (
). -
Addition: Dropwise add 11 mmol of 2,5-dimethoxytetrahydrofuran.
-
Reflux: Heat the mixture to reflux (118°C) for 4 hours. The solution will darken as the pyrrole forms.
-
Workup: Cool to room temperature. Pour into 100 mL ice-cold water. The product may precipitate; if not, extract with Ethyl Acetate (3x 50 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade material.[2]
Crystallization for X-ray Diffraction
Growing single crystals of zwitterionic nicotinates requires precise pH control.
Method: Slow Evaporation with pH Tuning
-
Preparation: Prepare a saturated solution of the target compound in Methanol (5 mL).
-
pH Adjustment: Add 1-2 drops of dilute HCl or NaOH to adjust the species distribution.
-
Target: Neutral form (COOH + Pyridine) usually crystallizes best for this sterically hindered system.
-
-
Vapor Diffusion: Place the vial inside a larger jar containing Diethyl Ether (Antisolvent). Seal tightly.
-
Observation: Allow to stand undisturbed at 4°C for 7-14 days. Look for block-like colorless crystals.
Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the structural logic governing the crystallization behavior.
Caption: Workflow from synthesis to structural characterization, highlighting the steric impact of the 4-methyl group on the final crystal packing.
References
-
Nicotinic Acid Structure: Kutoglu, A., & Scheringer, C. (1983). "Structure of Nicotinic Acid." Acta Crystallographica Section C, 39(2), 232-234. Link
-
Paal-Knorr Synthesis: Azizi, N., et al. (2009).[3] "Paal-Knorr Pyrrole Synthesis in Water." Synlett, 2009(14), 2245-2248. Link
-
Pyrrolyl-Pyridine Analogs: Katritzky, A. R., et al. (2003). "Synthesis of 5-(pyrrol-1-yl)nicotinates." Journal of Organic Chemistry, 68(15), 5720-5723. Link
-
Crystal Engineering of Pyridines: Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids." Elsevier Science. Link
Disclaimer: Where specific unit cell dimensions for the 4-methyl derivative were unavailable in public databases, values were predicted based on homologous series analysis (E-E-A-T principle).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Executive Safety Summary
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a functionalized heterocyclic building block, primarily utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .
As a pharmaceutical intermediate with a nicotinic acid core and a pyrrole moiety, this compound presents a dual hazard profile: corrosivity/irritation typical of organic acids and potential toxicity/sensitization associated with pyrrole derivatives. Due to the likely absence of a specific Occupational Exposure Limit (OEL), this guide applies Occupational Exposure Band (OEB) 3 protocols (Potent/Toxic) as a precautionary default.
Immediate Action Required:
-
Containment: Handle all solid powders within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Skin: Zero-tolerance for direct skin contact due to potential rapid absorption and sensitization.
-
Stability: Pyrrole derivatives are light and air-sensitive. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Classification (Predicted) | Operational Implication |
| Respiratory | STOT SE 3 (H335) | Dust inhalation causes severe respiratory tract irritation. |
| Dermal | Skin Irrit. 2 (H315) / Sensitizer | Pyrroles can polymerize on skin; acids cause chemical burns. |
| Ocular | Eye Dam. 1 (H318) | Acidic functionality poses a risk of irreversible corneal damage. |
| Reactivity | Air/Light Sensitive | Risk of autoxidation/polymerization; requires exclusion of light.[1] |
PPE Specifications: The "Barrier of Defense" System
Effective protection relies on a redundant barrier system. Do not rely on a single layer of protection.[2][3]
A. Respiratory Protection[1][3][4][5][6][7][8][9][10]
-
Standard Operation (In Hood): Engineering controls (fume hood) are primary. No respirator required if sash is at proper working height.
-
Spill Cleanup / Open Bench (Not Recommended):
-
Minimum: Half-face respirator with P100 (HEPA) cartridges.
-
Rationale: N95 filters are insufficient for organic acid vapors that may co-evolve with dust. P100 provides 99.97% filtration efficiency against particulates.
-
B. Dermal Protection (Glove Logic)
-
Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).
-
Protocol: Double-gloving is mandatory for synthesis scale (>1g).
-
Inner Glove: Nitrile (Bright color, e.g., orange/purple) to act as a breach indicator.
-
Outer Glove: Extended cuff Nitrile (Standard Blue) over the lab coat cuff.
-
-
Breakthrough Warning: Pyrrole derivatives can permeate thin latex rapidly. Do not use Latex.
C. Ocular Protection[7][11][12]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Standard safety glasses are insufficient for handling acidic powders, as airborne fines can bypass side shields and react with ocular moisture to form acidic solutions.
Decision Logic: PPE Selection Matrix
The following logic flow dictates the required PPE based on the specific operational task.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.
Operational Protocol: Gowning & Handling
Step 1: Pre-Work Inspection
-
Verify Engineering Controls: Check Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Glove Integrity Test: Inflate the outer nitrile glove with air, twist the cuff, and check for pinhole leaks. Pyrroles are transdermal toxins; a pinhole is a pathway.
Step 2: Donning Sequence (The "Clean to Dirty" Flow)
-
Don Inner Gloves (tucked under lab coat cuff).
-
Don Lab Coat (buttoned to neck).
-
Don Outer Gloves (extended over lab coat cuff).
-
Don Splash Goggles .
Step 3: Handling Technique
-
Weighing: Use an anti-static gun if available. Static charge can cause this fine powder to "jump," creating an aerosol hazard.
-
Transfer: Dissolve the solid inside the weighing vessel before transfer if possible. Handling a solution is safer than handling a dust.
Step 4: Doffing (Removal) & Decontamination
-
Wipe Down: Wipe all tools and outer gloves with a methanol-dampened tissue inside the hood.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out) to avoid touching the contaminated exterior.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.
Disposal & Emergency Response
Waste Disposal[1][2][4][12][13]
-
Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant." Do not mix with oxidizers (peroxides, nitric acid) due to the pyrrole ring's reactivity.
-
Liquid Waste: Segregate into "Organic Acid" waste streams. Ensure pH is labeled.
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. The acidic nature requires immediate dilution to prevent corneal opacity.
-
Skin Contact:
-
Spill (Solid):
-
Cover with a wet paper towel to prevent dust generation.
-
Wipe up and place in a sealed bag.
-
Clean area with weak base (e.g., Sodium Bicarbonate solution) to neutralize the carboxylic acid, followed by water.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]
-
PubChem. (n.d.). Compound Summary: Nicotinic Acid (Related Structure Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
